7,8-Dimethylquinolin-5-amine
Overview
Description
7,8-Dimethylquinolin-5-amine is an organic compound with the molecular formula C11H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
7,8-Dimethylquinolin-5-amine: primarily targets the malaria parasite, specifically the liver stages of Plasmodium infections. These liver-stage parasites can persist in a dormant form (known as hypnozoites) within the liver for months, re-emerging later to cause clinical disease. The compound aims to clear these dormant forms and prevent relapsing malaria .
Mode of Action
While the exact mechanism remains largely unknown, mitochondria appear to be the biological target of This compound . The compound accumulates within the mitochondria, leading to swelling and structural changes in the inner membranes. These alterations likely disrupt essential mitochondrial functions, affecting the parasite’s survival .
Biochemical Pathways
The compound’s impact extends beyond the mitochondria. By interfering with specific pathways, it disrupts the parasite’s ability to break down and digest hemoglobin. This disruption ultimately impairs the parasite’s survival and propagation .
Pharmacokinetics
- Unlike its analog, primaquine (with a half-life of 6 hours), This compound has a much longer elimination half-life (14 days). This extended duration contributes to its efficacy in treating relapses of Plasmodium vivax malaria. However, a significant drawback lies in its toxicity for individuals deficient in glucose-6-phosphate dehydrogenase (G6PD). Such individuals may experience adverse effects when exposed to the compound .
Result of Action
The compound’s action leads to the elimination of dormant hypnozoites, preventing their reactivation and subsequent clinical disease. By targeting the liver stages, it disrupts the parasite’s life cycle, reducing the risk of relapse .
Action Environment
Environmental factors play a crucial role in the compound’s efficacy and stability. Factors such as temperature, humidity, and exposure to light can influence its performance. Proper storage conditions are essential to maintain its potency .
Biochemical Analysis
Biochemical Properties
7,8-Dimethylquinolin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound can bind to proteins involved in DNA replication and repair, further contributing to its anticancer properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can alter gene expression patterns, leading to the downregulation of oncogenes and upregulation of tumor suppressor genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can disrupt essential biochemical pathways, leading to the suppression of cell growth and proliferation. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over extended periods, although its potency may decrease over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a specific dose is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biochemical pathways, influencing cellular metabolism and energy production. Additionally, this compound can affect the regulation of metabolic pathways by modulating enzyme activity and gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression . Additionally, the compound can localize to the mitochondria, affecting mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethylquinolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation, using hydrochloric acid as a catalyst . This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for scalability and cost-effectiveness are crucial aspects of industrial production .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the amine group, to form various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7,8-Dimethylquinolin-5-amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 7,8-Dimethylquinolin-5-amine, used widely in the synthesis of various derivatives.
Quinoxalines: Structurally related compounds with similar applications in organic synthesis and medicinal chemistry.
8-Aminoquinoline: Another derivative of quinoline with significant biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution at positions 7 and 8, along with the amine group at position 5, makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
7,8-dimethylquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-6-10(12)9-4-3-5-13-11(9)8(7)2/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVPYTVSHKUXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104217-16-5 | |
Record name | 7,8-dimethylquinolin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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